3-(1,3-thiazol-2-yl)propan-1-amine
Overview
Description
3-(1,3-thiazol-2-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, making this compound a versatile compound.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the 2-Thiazolepropanamine molecule.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the activity of the target, potentially leading to therapeutic effects .
Biochemical Pathways
For instance, thiamine, a compound containing a thiazole ring, is a precursor of the coenzyme thiamine diphosphate (ThDP), which is essential for glucose oxidation in the brain .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-thiazol-2-yl)propan-1-amine typically involves the reaction of 2-bromoacetylthiazole with propylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(1,3-thiazol-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
- 2-(2-Thiazolyl)ethylamine
- 4-(2-Thiazolyl)butylamine
- 2-(2-Thiazolyl)propylamine
Comparison: 3-(1,3-thiazol-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a distinct candidate for various applications.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQNDZQVDBFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63779-34-0 | |
Record name | 3-(1,3-thiazol-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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